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molecular formula C9H9BrO3 B2822840 (2S)-2-(4-bromophenoxy)propanoic acid CAS No. 37819-43-5

(2S)-2-(4-bromophenoxy)propanoic acid

Cat. No. B2822840
M. Wt: 245.072
InChI Key: IWXNSVLXICBLHY-LURJTMIESA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04548948

Procedure details

The title compound was prepared by the method of Canalini et al.2 by the reaction of 4-bromophenol (40 g, 0.23 mole) and methyl acrylate (100 ml) in the presence of Triton B (6 ml of a 40% solution in methanol); followed by dilute acid hydrolysis of the resulting ester and cyclisation of the (4-bromophenoxy)propionic acid in concentrated sulphuric acid. The product was recrystallised from petroleum ether (60°-80° C.) to give a white crystalline solid (6.80 g, 13%). M.p. 78°-80° C.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
[Compound]
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Name
Yield
13%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([OH:8])=[CH:4][CH:3]=1.[C:9](OC)(=[O:12])[CH:10]=[CH2:11].BrC1C=CC(OC(C)C(O)=O)=CC=1>CO.S(=O)(=O)(O)O>[Br:1][C:2]1[CH:7]=[C:6]2[C:5](=[CH:4][CH:3]=1)[O:8][CH2:11][CH2:10][C:9]2=[O:12]

Inputs

Step One
Name
Quantity
40 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)O
Name
Quantity
100 mL
Type
reactant
Smiles
C(C=C)(=O)OC
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CO
Step Two
Name
ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=CC=C(OC(C(=O)O)C)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
by dilute
CUSTOM
Type
CUSTOM
Details
The product was recrystallised from petroleum ether (60°-80° C.)

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(CCOC2=CC1)=O
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 6.8 g
YIELD: PERCENTYIELD 13%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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